molecular formula C17H14BrN5O B14799179 N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide

N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide

Cat. No.: B14799179
M. Wt: 384.2 g/mol
InChI Key: UDLPBLDQBHMFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a methylideneamino linkage, and a pyridinyl-imidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 1-(6-methylpyridin-2-yl)imidazole-4-carboxamide under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group, methylideneamino linkage, and pyridinyl-imidazole core makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H14BrN5O

Molecular Weight

384.2 g/mol

IUPAC Name

N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide

InChI

InChI=1S/C17H14BrN5O/c1-12-3-2-4-16(21-12)23-10-15(19-11-23)17(24)22-20-9-13-5-7-14(18)8-6-13/h2-11H,1H3,(H,22,24)

InChI Key

UDLPBLDQBHMFPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.